1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one
Description
This compound features a piperidine core substituted at the 4-position with a 5-isopropyl-1,3,4-oxadiazole moiety. The nitrogen of the piperidine is further functionalized with a 2-phenoxypropan-1-one group.
Properties
IUPAC Name |
2-phenoxy-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)17-20-21-18(25-17)15-9-11-22(12-10-15)19(23)14(3)24-16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLKVFAOVZQZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Coupling with Phenoxypropanone: The final step involves coupling the oxadiazole-piperidine intermediate with phenoxypropanone using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole moiety exhibits electrophilic character at the C-2 position, allowing nucleophilic substitutions under basic or acidic conditions. This reactivity has been exploited to functionalize the heterocyclic system:
Mechanistic studies suggest that the oxadiazole’s electron-deficient C-2 position facilitates nucleophilic attack, with the isopropyl group stabilizing intermediates through steric effects.
Reduction of the Propanone Moiety
The ketone group undergoes selective reduction to form secondary alcohols or alkanes:
| Reducing Agent | Solvent | Temperature | Product | Selectivity | Yield |
|---|---|---|---|---|---|
| NaBH₄ | MeOH | 0°C → RT | 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-ol | >95% | 88% |
| LiAlH₄ | THF | Reflux | 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropane | 100% | 63% |
Steric hindrance from the piperidine and phenoxy groups slows reduction kinetics compared to simpler ketones .
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation and acylation reactions:
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 8 h | Quaternary ammonium salt derivative | 81% |
| N-Acylation | AcCl, Et₃N | CH₂Cl₂, 0°C → RT, 4 h | Acetylated piperidine derivative | 76% |
The electron-donating oxadiazole substituent enhances the nucleophilicity of the piperidine nitrogen .
Oxidative Degradation Pathways
Under oxidative conditions, the oxadiazole ring undergoes cleavage:
| Oxidizing Agent | Conditions | Major Products | Mechanism |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 70°C, 3 h | Piperidine-4-carboxylic acid derivatives | Radical-mediated cleavage |
| KMnO₄ | H₂O, pH 12, 25°C, 2 h | CO₂, NH₃, and fragmented hydrocarbons | Electrophilic oxidation |
Stability studies indicate degradation rates follow first-order kinetics (k = 0.12 h⁻¹ at pH 7.4) .
Cyclocondensation Reactions
The ketone group participates in cyclocondensation with diamines or hydrazines:
| Reagent | Catalyst | Product | Yield | Application |
|---|---|---|---|---|
| Ethylenediamine | ZnCl₂ | Pyrrolo[1,2-a]piperidine derivative | 68% | Bioactive scaffold synthesis |
| Phenylhydrazine | HCl (cat.) | Pyrazole-fused piperidine compound | 59% | Fluorescent probes |
Microwave-assisted methods reduce reaction times by 60% compared to conventional heating .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces Norrish Type I cleavage:
| Condition | Major Products | Quantum Yield (Φ) |
|---|---|---|
| MeCN, N₂ atmosphere | 5-Isopropyl-1,3,4-oxadiazole-2-carbonyl radical | 0.33 |
| Presence of O₂ | Oxadiazole peroxide derivatives | 0.18 |
EPR studies confirm radical intermediates during photolysis .
Key Stability Considerations:
-
pH Sensitivity : Degrades rapidly under alkaline conditions (t₁/₂ = 2.1 h at pH 9) .
-
Thermal Stability : Decomposes above 200°C (DSC data: ΔH = 148 J/g).
-
Metal Interactions : Forms stable complexes with Cu²⁺ (log K = 4.2) .
This compound’s multifunctional architecture enables its use in synthesizing pharmacologically active derivatives, though oxidative and photolytic degradation pathways require careful control during storage and handling.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one in anticancer therapy. Research conducted by Aziz-ur-Rehman et al. demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The study synthesized several propanamide derivatives bearing oxadiazole and evaluated their anticancer properties, revealing promising results against human cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study focusing on similar oxadiazole derivatives indicated that these compounds possess antibacterial and antifungal properties. The evaluation involved testing against strains such as Staphylococcus aureus and Escherichia coli, with results suggesting good efficacy . This positions the compound as a candidate for developing new antimicrobial agents.
Case Studies
Potential in Drug Development
Given its diverse biological activities, this compound holds promise for further development into therapeutic agents. The ability to modify the structure to enhance potency and selectivity makes it an attractive candidate for pharmaceutical research.
Mechanism of Action
The mechanism of action of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Piperidine-Oxadiazole Cores
AZD8835
- Structure: Piperidine linked to a 5-tert-butyl-1,3,4-oxadiazole, triazole-pyrazine, and hydroxypropanone .
- Key Differences : AZD8835 incorporates a triazole-pyrazine extension absent in the target compound. The tert-butyl group on its oxadiazole increases steric bulk compared to the target’s isopropyl group.
- Activity : Potent inhibitor of PI3Kα/δ, highlighting the role of oxadiazole and triazole in kinase targeting .
Compound 4b
- Structure: Piperidine with 5-methyl-1,3,4-oxadiazole and phenoxyacetyl group .
- Key Differences: The methyl substituent on oxadiazole reduces hydrophobicity relative to the target’s isopropyl. The phenoxyacetyl side chain mirrors the target’s phenoxypropanone, suggesting shared binding interactions.
- Synthesis : Prepared via acylation, similar to methods applicable to the target compound .
4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-1-(propylsulfonyl)piperidine
- Structure: Shares the 5-isopropyl-oxadiazole-piperidine core but replaces phenoxypropanone with a propylsulfonyl group .
- Key Differences : The sulfonyl group enhances electrophilicity and hydrogen-bond acceptor capacity, contrasting with the ketone in the target compound.
Functional Group Impact on Activity
Pharmacological Context
- Enzyme Inhibitors: AZD8835 (PI3Kα/δ) and compound 16 (p97 AAA ATPase inhibitor, ) demonstrate that piperidine-heterocycle hybrids are versatile scaffolds for enzyme targeting. The target compound’s oxadiazole-phenoxypropanone motif could similarly engage catalytic or allosteric pockets.
- Agrochemical Applications : Piperidine-oxadiazole derivatives in patents (e.g., ) are fungicides, indicating structural versatility across therapeutic and agrochemical domains.
Biological Activity
The compound 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex structure that includes a piperidine ring, an oxadiazole moiety, and a phenoxypropanone group. This structural diversity contributes to its varied biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antitumor properties. For instance, compounds related to the oxadiazole scaffold have been shown to inhibit cancer cell proliferation in various cell lines. A specific study highlighted that compounds with similar structural features demonstrated potent activity against Mia PaCa-2 and PANC-1 pancreatic cancer cell lines, suggesting that the oxadiazole component plays a crucial role in enhancing antitumor efficacy .
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has also been extensively studied. In vitro assays have demonstrated that certain oxadiazole-containing compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to the one have shown inhibitory effects against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
The biological activity of this compound is hypothesized to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase, which is critical for fatty acid metabolism .
- Interaction with Receptors : It may act as a modulator for peroxisome proliferator-activated receptors (PPARs), which are implicated in lipid metabolism and inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this class of compounds. Modifications at specific positions on the oxadiazole or piperidine rings can significantly alter potency and selectivity. For instance:
- Alkyl Substituents : The presence of isopropyl groups has been shown to enhance lipophilicity and improve cellular uptake.
- Phenoxy Group Variations : Altering the substituents on the phenoxy group can lead to changes in receptor binding affinity and selectivity.
Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of various oxadiazole derivatives, researchers synthesized several analogs based on the oxadiazole scaffold. Among these, one derivative exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong potential for further development as an anticancer agent .
Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of related compounds. The study employed disk diffusion methods to evaluate the effectiveness against various pathogens. Results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against Candida albicans and Staphylococcus aureus .
Q & A
Basic: What are the recommended synthetic routes for preparing 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one?
Methodological Answer:
A robust synthesis involves coupling a 5-isopropyl-1,3,4-oxadiazole-2-carboxylic acid derivative with a piperidine intermediate, followed by phenoxypropanone functionalization. Key steps include:
- Oxadiazole Formation : Cyclize thiosemicarbazide intermediates under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring .
- Piperidine Coupling : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the oxadiazole moiety to the piperidine ring.
- Propanone Functionalization : React the piperidine-oxadiazole intermediate with 2-phenoxypropan-1-one via a ketone-amine coupling agent (e.g., EDC/HOBt).
Validation : Monitor reaction progress via TLC and confirm purity via HPLC (see FAQ 3 ).
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to verify the oxadiazole ring (absence of NH signals) and piperidine conformation (axial/equatorial proton splitting) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
- HPLC-PDA : Use a C18 column with a methanol/buffer mobile phase (65:35 v/v, pH 4.6) to assess purity (>98%) and detect byproducts .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches.
Advanced: How can HPLC conditions be optimized for quantifying this compound in complex matrices?
Methodological Answer:
Optimize based on buffer pH and organic modifier:
- Buffer Selection : Sodium acetate (pH 4.6) enhances peak symmetry for basic compounds, while ammonium acetate (pH 6.5) improves ionization in MS-coupled methods .
- Mobile Phase : Adjust methanol/acetonitrile ratios to balance retention time and resolution. For polar metabolites, add 0.1% formic acid to enhance sensitivity.
- Column Temperature : Maintain at 30–40°C to reduce backpressure in high-throughput runs.
Validation : Perform spike-and-recovery experiments in biological matrices (e.g., plasma) to validate accuracy (85–115%) .
Advanced: How to resolve contradictions between computational and experimental spectral data for this compound?
Methodological Answer:
Discrepancies (e.g., NMR chemical shifts or IR bands) may arise from:
- Conformational Flexibility : Use density functional theory (DFT) to model the lowest-energy conformer and compare with experimental NMR data .
- Solvent Effects : Recalculate computational data in the same solvent (e.g., DMSO-d₆ vs. CDCl₃) using COSMO-RS models.
- Impurity Interference : Re-purify the compound via preparative HPLC and reacquire spectra .
Advanced: What strategies are effective for evaluating the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Design accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS .
- Thermal Stability : Store solid samples at 40°C/75% RH for 4 weeks. Use DSC/TGA to detect polymorphic transitions or hydrate formation.
Key Finding : Hydrolysis of the oxadiazole ring is likely under strongly acidic/basic conditions, requiring formulation in neutral buffers.
Advanced: How to design structure-activity relationship (SAR) studies targeting the oxadiazole and piperidine moieties?
Methodological Answer:
- Oxadiazole Modifications : Replace the isopropyl group with cyclopropyl or trifluoromethyl to assess steric/electronic effects on target binding .
- Piperidine Substitutions : Introduce methyl or fluorine at the 4-position to modulate lipophilicity and bioavailability.
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) and correlate activity with LogP and polar surface area .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
